2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene

Lipophilicity ADME Physicochemical Properties

2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene (CAS 951887-96-0) is a dichlorinated homoallylic arene with the molecular formula C₁₀H₁₀Cl₂ and a molecular weight of 201.09 g/mol. It features a 2-chloroprop-2-enyl chain attached to a 3-chloro-4-methylphenyl ring, placing it within the class of halogenated aromatic alkenes used as versatile synthetic intermediates.

Molecular Formula C10H10Cl2
Molecular Weight 201.09 g/mol
CAS No. 951887-96-0
Cat. No. B3314667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene
CAS951887-96-0
Molecular FormulaC10H10Cl2
Molecular Weight201.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)CC(=C)Cl)Cl
InChIInChI=1S/C10H10Cl2/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3
InChIKeyAWYYVPZEPMEVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene (CAS 951887-96-0): Procurement-Relevant Structural and Physicochemical Baseline


2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene (CAS 951887-96-0) is a dichlorinated homoallylic arene with the molecular formula C₁₀H₁₀Cl₂ and a molecular weight of 201.09 g/mol [1]. It features a 2-chloroprop-2-enyl chain attached to a 3-chloro-4-methylphenyl ring, placing it within the class of halogenated aromatic alkenes used as versatile synthetic intermediates . Its computed lipophilicity (XLogP3-AA = 4.4) and zero hydrogen-bond donor/acceptor count distinguish it from mono‑chlorinated analogs and influence its behavior in partitioning, membrane permeability, and reactivity [1].

1 Allylic chlorine synthetic handle for diversification reactions
2 Computed lipophilicity supports membrane partitioning and CNS fragment design
3 Distinct 3-chloro-4-methylphenyl substitution pattern for SAR exploration

Why Generic Substitution of 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene Fails: Structural and Functional Specificity


Compounds within the C₁₀ chloro‑methylphenyl propene family cannot be interchanged casually because small structural variations—such as the number and position of chlorine atoms or the presence of an additional methyl group on the allyl chain—profoundly alter key properties like lipophilicity, steric accessibility, and susceptibility to nucleophilic attack. For example, the non‑chlorinated analog 3‑(3‑chloro‑4‑methylphenyl)‑1‑propene (CAS 951887‑92‑6) has an XLogP3‑AA of 4.0 versus 4.4 for the target compound, a ΔlogP that can shift a compound’s ADME profile by nearly an order of magnitude in permeability [1][2]. Furthermore, the allylic chlorine in 2‑chloro‑3‑(3‑chloro‑4‑methylphenyl)‑1‑propene provides a reactive handle for nucleophilic substitution or cross‑coupling that is entirely absent in the dechlorinated analog, making the latter unsuitable for synthetic routes requiring allylic functionalization. Positional isomers (e.g., CAS 951888‑23‑6) or methyl‑substituted variants (e.g., CAS 951888‑04‑3) are also not functionally equivalent. Consequently, procurement decisions must be guided by quantitative evidence of differentiation rather than by nominal structural similarity.

Non-chlorinated analog (CAS 951887-92-6) Lacks allylic chlorine handle and has lower lipophilicity; synthetic utility and ADME profile may shift
Positional isomers (e.g., CAS 951888-23-6) Altered aromatic substitution pattern may affect target engagement and metabolic stability
Methyl-substituted propene variants Additional methyl groups on the allyl chain change steric and electronic properties, limiting direct substitution

Quantitative Differentiation Evidence for 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene vs. Closest Analogs


Lipophilicity (XLogP3-AA) as a Predictor of Membrane Permeability and ADME Behavior

The computed partition coefficient XLogP3-AA for 2-chloro-3-(3-chloro-4-methylphenyl)-1-propene is 4.4, whereas the mono‑chlorinated analog 3-(3-chloro-4-methylphenyl)-1-propene (CAS 951887-92-6) has an XLogP3-AA of 4.0 [1][2]. This difference of +0.4 log units indicates a roughly 2.5‑fold higher lipophilicity, which can translate into significantly enhanced membrane permeability and blood‑brain barrier penetration in a biological context.

Lipophilicity comparison
Head-to-head
Target XLogP3-AA 4.4 vs Analog 4.0
Δ = +0.4 (approx. 2.5× higher partition)
Supports CNS permeability and partitioning differentiation
Computed values; experimental logP may differ
Lipophilicity ADME Physicochemical Properties

Presence of a Reactive Allylic Chlorine as a Synthetic Handle

The title compound contains a chlorine atom at the 2-position of the allyl chain, creating an electrophilic site amenable to nucleophilic substitution (Sₙ2' or Sₙ2) and palladium‑catalyzed cross‑coupling reactions [1]. In contrast, the mono‑chlorinated analog 3-(3-chloro-4-methylphenyl)-1-propene (CAS 951887-92-6) lacks this reactive center, restricting its utility to olefin‑based transformations only [2]. While no direct kinetic data are publicly available, the general reactivity of 2‑chloroallyl systems is well‑documented; for example, aryl 2‑chloroprop‑2‑enyl ethers undergo Claisen rearrangement at 120–200 °C, and 2‑chloroallyl arenes participate in Heck reactions with moderate to high yields [3][4].

Synthetic handle
Class-level
Allylic-Cl present; enables SN2/SN2′, cross-coupling, Claisen rearrangements
Enables diversification not possible with dechlorinated analog
No direct kinetic data; inferred from 2-chloroallyl reactivity literature
Synthetic Chemistry Allylic Substitution Cross-Coupling

Computed Physicochemical Properties Differentiating from a Positional Isomer

The positional isomer 2-chloro-3-(4-chloro-3-methylphenyl)-1-propene (CAS 951888-23-6) differs only in the substitution pattern of the aromatic ring . Although no experimental comparison is available, computed molecular descriptors for the title compound include a topological polar surface area (TPSA) of 0 Ų, a rotatable bond count of 2, and a heavy atom count of 12 [1]. For the isomer CAS 951888-23-6, the TPSA is also 0 Ų, and the heavy atom count is identical, but the electronic distribution and steric environment around the aromatic ring differ, potentially affecting receptor binding and metabolic stability [2]. Without publicly disclosed bioassay data, the selection between these isomers must rely on rational design considerations, as subtle changes in chlorine position can lead to significant differences in biological activity.

Positional isomer SAR
Class-level
3-chloro-4-methyl vs 4-chloro-3-methyl substitution
Steric/electronic differences may affect receptor binding
No direct bioassay comparison available
Physicochemical Properties Structural Isomerism Drug Design

Reported Purity Benchmarks and Commercial Availability

Commercial sources list 2-chloro-3-(3-chloro-4-methylphenyl)-1-propene at purities of 95%+ and 97% . The 97% grade (e.g., Fluorochem catalog #200151) is specifically targeted at research applications requiring higher material quality, with pricing of approximately ¥13,728 for 2 g . In comparison, the mono‑chlorinated analog 3-(3-chloro-4-methylphenyl)-1-propene is offered at 95% purity by some suppliers, but not all vendors provide a 97%+ grade . For sensitive catalytic reactions or biological assays where impurities could interfere, the availability of a defined 97% purity grade provides a quantifiable procurement advantage.

Purity grade availability
Data to verify
97% purity available vs typical 95% for analog
May reduce repurification needs for sensitive reactions
Based on supplier listings; confirm with COA
Purity Procurement Quality Control

Optimal Application Scenarios for 2-Chloro-3-(3-chloro-4-methylphenyl)-1-propene Based on Differentiation Evidence


CNS Drug Discovery and ADME Optimization

With an XLogP3‑AA of 4.4, the compound is sufficiently lipophilic to cross the blood‑brain barrier, making it a suitable fragment or intermediate for CNS‑targeted programs. Compared to the less lipophilic analog (XLogP3‑AA 4.0), it offers a better starting point for optimizing brain penetration [1][2].

Diversification via Allylic Substitution and Cross‑Coupling

The allylic chlorine serves as a versatile synthetic handle. Research groups can exploit this site for Sₙ2' reactions with amines or thiols, or for Pd‑catalyzed cross‑couplings to generate libraries of 2‑substituted propene derivatives—a pathway inaccessible to the non‑chlorinated analog [1][3].

Structure‑Activity Relationship (SAR) Exploration of Halogenated Aromatics

The unique 3‑chloro‑4‑methyl substitution pattern distinguishes this compound from its positional isomer (3‑chloro‑4‑methyl vs. 4‑chloro‑3‑methyl). Procurement of the specific isomer is essential for SAR studies aiming to correlate aromatic substitution with target binding or metabolic stability [4].

High‑Purity Starting Material for Sensitive Reagent‑Demanding Reactions

The availability of a 97% purity grade reduces the risk of side reactions in metal‑catalyzed processes or in biological assays where trace impurities could cause false positives. This grade is preferable over the 95% grade commonly offered for the mono‑chlorinated analog .

Application
Selection Property
Validation Focus
CNS fragment design
Computed lipophilicity (XLogP3-AA)
Blood-brain barrier penetration modeling
Allylic diversification
Allylic chlorine synthetic handle
Nucleophilic substitution or cross-coupling feasibility
Halogenated aromatic SAR
3-Chloro-4-methyl substitution pattern
Positional isomer activity comparison
Sensitive synthetic routes
Reported 97% purity grade
Impurity interference in catalysis or bioassays
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